molecular formula C16H19N5O4 B6497171 N-[2-(2-hydroxyethoxy)ethyl]-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941889-85-6

N-[2-(2-hydroxyethoxy)ethyl]-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B6497171
CAS RN: 941889-85-6
M. Wt: 345.35 g/mol
InChI Key: FLAHDHLWXVEYCW-UHFFFAOYSA-N
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Description

“N-[2-(2-hydroxyethoxy)ethyl]-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound that contains an imidazo[2,1-c][1,2,4]triazine core, which is a type of heterocyclic compound . Heterocyclic compounds, such as triazines, are often found in a wide range of applications, including pharmaceuticals, agrochemicals, and materials sciences .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,4-triazole-3-carboxamides, have been synthesized from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with the liberation of alcohol as a by-product .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[2,1-c][1,2,4]triazine ring, which is a fused ring system containing two nitrogen atoms in the imidazole ring and three nitrogen atoms in the triazine ring .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by similar nitrogen-containing heterocycles, this compound could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c22-9-11-25-10-6-17-14(23)13-15(24)21-8-7-20(16(21)19-18-13)12-4-2-1-3-5-12/h1-5,22H,6-11H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAHDHLWXVEYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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